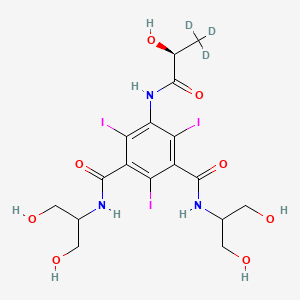

Iopamidol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22I3N3O8 |

|---|---|

Molecular Weight |

780.1 g/mol |

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |

InChI Key |

XQZXYNRDCRIARQ-FYFSCIFKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Iopamidol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol-d3 is the deuterated form of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent for radiological examinations. The introduction of deuterium atoms into the molecular structure of Iopamidol creates a stable, isotopically labeled version that serves as an invaluable internal standard for pharmacokinetic and metabolic studies. Its use in conjunction with techniques like mass spectrometry allows for precise quantification of the parent drug, Iopamidol, in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound is structurally analogous to Iopamidol, with three deuterium atoms replacing three hydrogen atoms on the N-acyl side chain. This substitution results in a minimal change in its physicochemical properties while providing a distinct mass difference for analytical separation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide | [1] |

| Synonyms | This compound, Iopamiro-d3, Isovue-d3 | [2] |

| CAS Number | 1217831-76-9 | [1] |

| Molecular Formula | C₁₇H₁₉D₃I₃N₃O₈ | [1] |

| Molecular Weight | 780.10 g/mol | [1] |

| Isotopic Purity | ≥ 97% |

Chemical Structure

The core structure of this compound consists of a tri-iodinated benzene ring, which is responsible for its radiopaque properties. The molecule features two identical N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl) side chains and a deuterated (S)-2-hydroxypropanamido group. The presence of multiple hydroxyl groups contributes to its high water solubility and low osmolality, which are crucial for its clinical application as a contrast agent.

Caption: Chemical Structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for Iopamidol and are adapted for its deuterated analog.

Synthesis

While the specific, proprietary details for the synthesis of this compound are not publicly available, a plausible synthetic route involves the acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with (S)-2-hydroxypropionic acid-d3, followed by amidation with 2-amino-1,3-propanediol. The deuterated precursor, (S)-2-hydroxypropionic acid-d3, can be prepared using standard deuteration techniques.

A general representation of the final amidation step is as follows:

Caption: Final Step in the Plausible Synthesis of this compound.

Purification

Purification of this compound is critical to remove impurities and achieve the high purity required for its use as an internal standard. A multi-step purification process is typically employed.

-

Crystallization: The crude product is often purified by crystallization from a suitable solvent system, such as a mixture of water and a lower alcohol (e.g., ethanol or isopropanol).

-

Ion Exchange Chromatography: To remove ionic impurities, the solution of this compound is passed through a series of cation and anion exchange resins.

-

Adsorbent Resin Treatment: Non-ionic impurities can be removed by passing the solution through a column containing a non-ionic polymeric adsorbent resin.

Analytical Methodologies

A suite of analytical techniques is used to confirm the structure, purity, and identity of this compound.

HPLC is a primary method for assessing the purity of this compound and separating it from its non-deuterated counterpart and other related impurities.

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile |

| Detector | UV at 240 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of this compound and for its quantification in biological samples.

Table 3: Typical Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Monitored Transitions (MRM) | Precursor ion (m/z) → Product ion (m/z) |

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the positions of the deuterium atoms.

Table 4: Typical NMR Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |

| Frequency | ≥ 400 MHz | ≥ 100 MHz |

| Reference | TMS or residual solvent peak | TMS or solvent peak |

Analytical Workflow for Quality Control

The quality control of this compound ensures its suitability as an internal standard. A typical analytical workflow integrates multiple techniques to provide a comprehensive characterization of the compound.

Caption: General Analytical Workflow for this compound Quality Control.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with the contrast agent Iopamidol. Its well-defined chemical properties and structure, combined with robust analytical methodologies for its characterization, ensure its reliability as an internal standard. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

The Stability of Iopamidol-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical stability of Iopamidol-d3, a deuterated analog of the widely used non-ionic X-ray contrast agent, Iopamidol. While specific stability data for the deuterated form is limited, this document leverages the extensive research on Iopamidol to provide a robust framework for understanding its stability profile. The minor structural difference due to deuterium labeling is not expected to significantly alter the compound's chemical behavior.

Core Physical and Chemical Properties

Understanding the fundamental properties of Iopamidol is crucial for predicting the stability of this compound. These properties influence its solubility, degradation kinetics, and formulation development.

| Property | Data for Iopamidol |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈[1] |

| Molecular Weight | 777.1 g/mol [1] |

| Appearance | White crystalline, odorless powder[2] |

| Solubility | Mixes with water and methanol[2] |

| pKa (25 °C) | 10.70[2] |

| pH (in solution) | 6.5 - 7.5 |

Note: The molecular formula for this compound is C₁₇H₁₉D₃I₃N₃O₈ and the molecular weight is approximately 780.10 g/mol .

Chemical Stability and Degradation Pathways

Iopamidol is a stable molecule under normal storage conditions; however, it can degrade under stress conditions such as exposure to acid, base, oxidation, heat, and light. The primary degradation pathway involves deiodination, the removal of iodine atoms from the tri-iodinated benzene ring.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. These studies involve subjecting the drug substance to harsher conditions than those encountered during routine storage.

Summary of Forced Degradation Conditions and Observations for Iopamidol:

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | Reflux in 1N HCl at 80°C for 48 hours. | Deiodinated and hydroxylated derivatives. |

| Base Hydrolysis | Reflux in 1N NaOH at 80°C for 24 hours. | Deiodinated and hydroxylated derivatives. |

| Oxidative Degradation | Storage in 30% H₂O₂ at room temperature for 48 hours. | Oxidation of side chains. |

| Thermal Degradation | Heating powder at 105°C for 72 hours. | Molecular degradation at high temperatures (e.g., 310°C). |

| Photodegradation | Exposure of a solution (1 mg/mL) to UV light (254 nm) for 24 hours. | Deiodination and hydroxylation. |

Degradation Pathway Visualization

The following diagram illustrates the proposed primary degradation pathway of Iopamidol under stress conditions, leading to the formation of desdiiodo-Iopamidol, a key degradation product.

Recommended Storage and Handling

To ensure the stability of this compound, adherence to proper storage and handling procedures is critical.

-

Storage Temperature: Store at controlled room temperature, typically 20-25°C (68-77°F). Some sources may recommend storage at -20°C for the solid compound.

-

Protection from Light: Protect from light and secondary X-rays.

-

Container: Store in original, well-sealed, single-use containers.

-

Incompatibilities: Avoid contact with oxidizing agents.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following sections outline typical experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method.

Protocol for Forced Degradation of Iopamidol

This protocol is designed to generate potential degradation products for analytical method development.

-

Acid Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N HCl and reflux at 80°C for 48 hours.

-

Base Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N NaOH and reflux at 80°C for 24 hours.

-

Oxidative Degradation: Dissolve 100 mg of Iopamidol in 10 mL of 30% H₂O₂ and store at room temperature for 48 hours.

-

Thermal Degradation: Place 100 mg of Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.

-

Photolytic Degradation: Expose a 1 mg/mL solution of Iopamidol in water to UV light (254 nm) in a photostability chamber for 24 hours.

-

Sample Preparation for Analysis: After the stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis.

Workflow for Stability-Indicating Method Development

The development of a validated stability-indicating method is a critical step in assessing drug stability.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the active pharmaceutical ingredient (API) from its degradation products.

Typical HPLC Conditions:

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient of water (A) and methanol (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

Conclusion

While direct stability data for this compound is not extensively available, the comprehensive information on its non-deuterated counterpart, Iopamidol, provides a strong foundation for ensuring its quality and stability. Iopamidol is a chemically stable compound under recommended storage conditions, with deiodination being a primary degradation pathway under stress. By implementing rigorous forced degradation studies and employing validated stability-indicating analytical methods, researchers and drug development professionals can effectively monitor the purity and integrity of this compound throughout the drug development lifecycle.

References

Understanding Iopamidol-d3 Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging.[1] Its persistence in the aquatic environment and the potential for the formation of toxic disinfection by-products have prompted extensive research into its degradation.[2] This guide provides a comprehensive overview of the primary degradation pathways of Iopamidol, focusing on photodegradation, advanced oxidation processes (AOPs), and hydrolysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Iopamidol and its analogs.

Core Degradation Pathways

The degradation of Iopamidol primarily proceeds through three main pathways: photodegradation, advanced oxidation processes, and to a lesser extent, hydrolysis. Deiodination, the removal of iodine atoms from the tri-iodinated benzene ring, and modification of the side chains are common transformation mechanisms.[3][4]

Photodegradation

Iopamidol is susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm.[3] UV irradiation has been shown to effectively decompose Iopamidol, following pseudo-first-order reaction kinetics. The degradation rate is significantly influenced by the intensity of the UV light and the initial concentration of Iopamidol. The primary mechanisms involved in UV photolysis are deiodination and hydroxylation, leading to the formation of -OH substitutes and the release of iodide.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading Iopamidol by generating highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These radicals can attack the Iopamidol molecule at various sites, leading to its fragmentation and mineralization.

Common AOPs for Iopamidol degradation include:

-

UV/H₂O₂: This process generates hydroxyl radicals, which are powerful oxidizing agents.

-

UV/Persulfate (PDS): This method produces sulfate radicals, which are also highly effective in degrading organic pollutants.

-

UV/Chlorine: This process involves the generation of various reactive species, including hydroxyl radicals and reactive chlorine species (RCS), which contribute to the degradation of Iopamidol.

-

Ozonation: Ozone can directly react with Iopamidol or generate hydroxyl radicals to facilitate its degradation.

-

Fe(III)-oxalate/UV/H₂O₂: This photo-Fenton like process involves both reductive and oxidative degradation pathways. The reduction processes are initiated by the carbon dioxide anion radical (CO2•−), leading to dehalogenation, while the oxidative processes are driven by hydroxyl radicals.

Hydrolysis

Iopamidol is generally considered to be stable to hydrolysis under environmental conditions due to the absence of functional groups that readily hydrolyze. However, under forced conditions, such as in the presence of strong acids or bases at elevated temperatures, hydrolysis of the amide bonds can occur.

Quantitative Data on Iopamidol Degradation

The following tables summarize quantitative data from various studies on Iopamidol degradation. It is important to note that direct comparison of the data should be done with caution as experimental conditions can vary significantly between studies.

Table 1: Photodegradation of Iopamidol

| Parameter | Value | Reference |

| Reaction Kinetics | Pseudo-first-order | |

| Quantum Yield | 0.03318 mol einstein⁻¹ |

Table 2: Degradation of Iopamidol by UV-Based Advanced Oxidation Processes

| Degradation Pathway | Oxidant/Catalyst | Initial Iopamidol Conc. (µM) | Oxidant Conc. (mM) | pH | Pseudo-first-order rate constant (k, min⁻¹) | Degradation Efficiency (%) | Key Findings & By-products | Reference |

| UV/H₂O₂ | Hydrogen Peroxide | Not Specified | Not Specified | Negligible Impact | - | - | Forms hydroxylated derivatives. | |

| UV/Persulfate | Persulfate | Not Specified | Not Specified | Negligible Impact | - | - | Oxidizes amino group to nitro group. | |

| UV/Chlorine | Sodium Hypochlorite | Not Specified | Not Specified | Decrease with increasing pH | - | - | Favors the generation of chlorine-containing products. | |

| UV/Sulfite | Sulfite | Not Specified | 0.1 | 9 | 2.08 | ~100 in 2.5 min | Reductive degradation by hydrated electrons. |

Table 3: Degradation of Iopamidol by Other Advanced Oxidation Processes

| Degradation Pathway | Oxidant/Catalyst | Initial Iopamidol Conc. (µM) | Oxidant/Catalyst Conc. | pH | Key Findings | Reference |

| Fe(III)-oxalate/H₂O₂/UV | Fe(III), Oxalate, H₂O₂ | Not Specified | Not Specified | ~4 | Involves both reductive (dehalogenation) and oxidative pathways. | |

| Permanganate/Sulfite | Mn(VII), S(IV) | Not Specified | Not Specified | 7.0 and 8.0 | SO₄•⁻ is the major reactive oxidizing species. |

Experimental Protocols

This section provides generalized methodologies for the key experiments cited in the degradation of Iopamidol.

General Procedure for Photodegradation Studies

-

Prepare an aqueous solution of Iopamidol of a known concentration in a quartz reactor to allow for UV penetration.

-

Adjust the pH of the solution to the desired value.

-

Irradiate the solution with a UV lamp (e.g., low-pressure mercury lamp at 254 nm) under constant stirring.

-

Withdraw aliquots of the solution at specific time intervals.

-

Analyze the concentration of Iopamidol and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

General Procedure for UV-Based AOPs

-

Prepare an aqueous solution of Iopamidol of a known concentration in a suitable reactor.

-

Adjust the pH of the solution as required.

-

Add a specific dose of the oxidant (e.g., hydrogen peroxide, persulfate, or sodium hypochlorite) to the solution.

-

Irradiate the mixture with a UV lamp under constant stirring.

-

Withdraw aliquots at specific time intervals and immediately quench the reaction (e.g., with sodium thiosulfate).

-

Analyze the samples for the concentration of Iopamidol and its transformation products.

General Procedure for Ozonation

-

Place the Iopamidol solution in a semi-batch reactor.

-

Bubble a continuous stream of ozone gas through the solution at a constant flow rate.

-

For enhanced oxidation, an oxidant like peroxymonosulfate (PMS) can be added at the beginning of the experiment.

-

Continuously stir the solution and monitor/adjust the pH if necessary.

-

Collect samples at different time points and purge the residual ozone with an inert gas or quench it with a suitable reagent.

-

Analyze the samples for Iopamidol concentration and its degradation products.

General Procedure for Fe(II)/Persulfate Activation

-

Prepare an aqueous solution of Iopamidol in a batch reactor and adjust the pH (typically acidic).

-

Add a predetermined amount of a persulfate salt (e.g., sodium persulfate).

-

Initiate the reaction by adding a solution of a ferrous salt (e.g., ferrous sulfate).

-

Maintain the reactor under constant stirring and controlled temperature.

-

Take samples at regular intervals and quench the reaction (e.g., by adding methanol).

-

Determine the concentration of Iopamidol by HPLC.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a generalized experimental workflow.

Caption: Major degradation pathways of Iopamidol.

Caption: Generalized workflow for Iopamidol degradation studies.

Conclusion

The degradation of Iopamidol is a complex process involving multiple pathways, with photodegradation and advanced oxidation processes being the most significant. While specific data for Iopamidol-d3 is currently lacking, the degradation mechanisms of Iopamidol provide a strong foundation for understanding the fate of its deuterated analog. The primary transformation pathways involve deiodination and side-chain modifications, leading to a variety of degradation products. The efficiency of degradation is highly dependent on the specific conditions, such as the type of degradation process, pH, and the presence of other substances. This guide provides a comprehensive overview of the current knowledge on Iopamidol degradation, offering valuable insights for researchers and professionals in the field. Further studies are warranted to investigate the degradation of this compound specifically and to elucidate the kinetic isotope effects on its transformation pathways.

References

An In-depth Technical Guide to the Solubility of Iopamidol-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Iopamidol-d3, a deuterated analog of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. Understanding the solubility of this compound is critical for its use as an internal standard in analytical methodologies, for the development of robust formulations, and for its handling and storage. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates a solubility profile based on the known properties of Iopamidol and its related impurities. Furthermore, it outlines a detailed experimental protocol for determining solubility and presents a logical workflow for this process.

Physicochemical Properties and Inferred Solubility

This compound, being a deuterated standard, shares nearly identical physicochemical properties with Iopamidol.[1][] Iopamidol is a white to off-white crystalline powder.[3][4] The presence of multiple hydroxyl and amide functional groups in its structure imparts a high degree of polarity, making it highly soluble in polar solvents, particularly water.[5] Conversely, its solubility in non-polar organic solvents is expected to be very low.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents, based on data available for Iopamidol and its impurities.

| Solvent | Type | Expected Qualitative Solubility | Rationale |

| Water | Polar Protic | Freely Soluble / Very Soluble | The numerous hydroxyl and amide groups facilitate extensive hydrogen bonding with water molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solubilize polar molecules like this compound. |

| Methanol | Polar Protic | Sparingly Soluble | As a polar protic solvent, methanol can solvate the polar functional groups, though to a lesser extent than water. |

| Ethanol (96% / 99.5%) | Polar Protic | Sparingly to Very Slightly Soluble | The slightly lower polarity of ethanol compared to methanol results in reduced solubility. |

| Acetonitrile | Polar Aprotic | Sparingly to Slightly Soluble | While polar, acetonitrile is generally less effective at dissolving highly polar, hydrogen-bonding solutes compared to water or DMSO. |

| Methylene Chloride (DCM) | Non-polar | Practically Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar this compound molecule. |

| Chloroform | Non-polar | Practically Insoluble | Similar to DCM, chloroform is a non-polar solvent and is not expected to dissolve this compound. |

| Hexane | Non-polar | Insoluble | Hexane is a non-polar solvent and is not expected to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound can be achieved through a systematic experimental approach. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method for quantifying the concentration of a solute in a saturated solution.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound reference standard

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Calibrated analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker with temperature control (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

-

Dilute the filtered, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar reversed-phase column).

-

Mobile Phase: A gradient of water and acetonitrile is typically used for Iopamidol and its impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the prepared sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

This comprehensive guide provides a foundational understanding of the solubility of this compound in various organic solvents, supported by a detailed experimental protocol for its quantitative determination. The provided information is essential for researchers and professionals working with this important analytical standard.

References

Iopamidol-d3: A Technical Overview of its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key chemical identifiers for Iopamidol-d3, a deuterated analog of the non-ionic, water-soluble radiographic contrast agent, Iopamidol. Accurate identification and characterization are critical in research and development, and this document summarizes the essential physicochemical data for this compound.

Physicochemical Data Summary

The fundamental properties of this compound are presented below. This data is essential for accurate record-keeping, material specification, and experimental design.

| Property | Value | Reference |

| CAS Number | 1217831-76-9 | [1][2][3][4][5] |

| Molecular Weight | 780.10 g/mol | |

| Molecular Formula | C₁₇H₁₉D₃I₃N₃O₈ | |

| Alternate Name | N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide | |

| Application | Deuterium labeled nonionic radiocontrast medium |

Conceptual Workflow for Isotope Labeled Compound Identification

The following diagram illustrates a generalized workflow for the confirmation of identity and purity of an isotope-labeled compound such as this compound. This process ensures that the correct material is being used in experimental settings.

Methodological Approach: Compound Characterization

While specific experimental protocols for the initial determination of the CAS number and molecular weight of this compound are proprietary to the manufacturers, a general methodology for the characterization of such a stable isotope-labeled compound would involve the following key techniques.

1. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and confirm the incorporation of the deuterium isotopes.

-

Methodology: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used. The sample would be introduced via a suitable ionization source (e.g., electrospray ionization - ESI). The instrument would be calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion of this compound would be measured and compared to the theoretical value calculated from its molecular formula (C₁₇H₁₉D₃I₃N₃O₈). The isotopic pattern would also be analyzed to confirm the presence of three deuterium atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the position of the deuterium label and the overall structure of the molecule.

-

Methodology: Both ¹H (proton) and ¹³C (carbon) NMR spectra would be acquired. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the propanoyl group would be absent or significantly reduced, confirming the location of the deuterium labels. The rest of the spectrum should be consistent with the structure of Iopamidol.

3. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)

-

Objective: To assess the purity of the compound.

-

Methodology: A validated HPLC or UPLC method, typically using a reverse-phase column (e.g., C18), would be employed. A suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) would be used to separate this compound from any impurities. The purity would be determined by the relative peak area of the main compound detected by a UV or MS detector.

Relationship between Iopamidol and this compound

The following diagram illustrates the relationship between the parent compound, Iopamidol, and its deuterated analog, this compound. This relationship is fundamental to its application in tracer and internal standard-based studies.

References

In-Depth Technical Guide: Theoretical Mass and Isotopic Distribution of Iopamidol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of Iopamidol-d3, a deuterated analog of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. This document is intended to serve as a crucial resource for researchers and professionals engaged in drug development and bioanalytical studies where this compound is utilized as an internal standard for quantitative analysis.

Core Data: Theoretical Mass and Isotopic Distribution

The precise mass and predictable isotopic pattern of this compound are fundamental to its application in mass spectrometry-based quantification assays. The introduction of three deuterium atoms results in a distinct mass shift from the parent Iopamidol molecule, enabling clear differentiation in complex biological matrices.

The key quantitative data for this compound are summarized in the table below. The theoretical monoisotopic mass is calculated based on the masses of the most abundant isotopes of each element. The isotopic distribution is predicted based on the natural abundance of all stable isotopes.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉D₃I₃N₃O₈ |

| Average Molecular Weight | 780.10 g/mol [1] |

| Theoretical Monoisotopic Mass | 779.8730 Da |

| Isotopic Distribution (Predicted) | |

| m/z | Relative Abundance (%) |

| 779.8730 | 100.00 |

| 780.8763 | 20.33 |

| 781.8797 | 2.30 |

Experimental Protocol: Quantification of Iopamidol using this compound by LC-MS/MS

The following outlines a typical experimental workflow for the quantification of Iopamidol in a biological matrix, such as plasma, using this compound as an internal standard. This method leverages the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.

1. Sample Preparation:

-

Aliquots of the biological sample (e.g., 100 µL of plasma) are spiked with a known concentration of this compound solution.

-

Proteins are precipitated by the addition of a solvent such as acetonitrile or methanol.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred to a new vial for analysis.

2. LC-MS/MS Analysis:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Iopamidol and this compound.

3. Data Analysis:

-

The peak areas of the MRM transitions for both Iopamidol and this compound are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of Iopamidol to the peak area of this compound against the known concentrations of Iopamidol standards.

-

The concentration of Iopamidol in the unknown samples is then determined from this calibration curve.

Visualization of Experimental Workflow

The logical flow of the quantification process is depicted in the following diagram, generated using the DOT language.

References

Methodological & Application

Application Note: Quantitative Analysis of Iopamidol in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures such as angiography and computed tomography.[1][2][3][4] Accurate quantification of Iopamidol in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This application note presents a robust and sensitive method for the quantitative analysis of Iopamidol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Iopamidol-d3. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]

Principle

This method involves the extraction of Iopamidol and the internal standard (this compound) from human plasma via protein precipitation. The extracted samples are then analyzed by a reverse-phase LC-MS/MS system. The analytes are separated chromatographically and detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Iopamidol reference standard

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Human plasma (blank)

2. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Individually weigh and dissolve Iopamidol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration curve might range from 1 to 1000 ng/mL.

3. Sample Preparation Protocol

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Method

-

Liquid Chromatography

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would be 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: The following are example transitions and would need to be optimized for the specific instrument used.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Iopamidol | 777.9 | 558.9 |

| Iopamidol-d8 (as a proxy for this compound) | 785.9 | 558.9 |

Quantitative Data

The following table summarizes typical method validation parameters for the quantitative analysis of Iopamidol by LC-MS/MS.

| Parameter | Typical Value/Range |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | 85-115% |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% |

Mandatory Visualizations

References

- 1. What is the mechanism of Iopamidol? [synapse.patsnap.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Iopamidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is Iopamidol used for? [synapse.patsnap.com]

- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Method Development for the Quantification of Iopamidol-d3 in Human Plasma using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and implementation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iopamidol in human plasma, utilizing Iopamidol-d3 as a stable isotope-labeled internal standard.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures such as X-ray and computed tomography (CT) scans.[1][2] Accurate quantification of Iopamidol in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, thereby improving accuracy and precision.[3]

This application note details a complete protocol for the extraction and quantification of Iopamidol from human plasma samples. The method employs a straightforward protein precipitation for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Iopamidol certified reference standard

-

This compound internal standard (IS)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Iopamidol and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

-

Working Standard Solutions:

-

Serially dilute the Iopamidol primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.[4]

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, except for the blank matrix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | HPLC or UHPLC System |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6.1-8 min: 5% B |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350 °C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

| Dwell Time | 100 ms per transition |

Table 3: MRM Transitions for Iopamidol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Iopamidol | 778.0 | 501.0 | 25 |

| This compound | 781.0 | 504.0 | 25 |

Note: The MRM transitions and collision energies should be optimized based on instrument-specific tuning.

Data Presentation

The quantitative data for the method should be summarized in the following tables.

Table 4: Calibration Curve for Iopamidol in Human Plasma

| Concentration (ng/mL) | Response Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 250 | 3.075 |

| 500 | 6.150 |

| 1000 | 12.300 |

| Linearity (r²) | > 0.995 |

Table 5: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | < 15.0 | < 15.0 |

| Low QC | 3 | 2.95 | 98.3 | < 10.0 | < 10.0 |

| Mid QC | 150 | 153.2 | 102.1 | < 8.0 | < 9.0 |

| High QC | 800 | 790.5 | 98.8 | < 7.0 | < 8.0 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of Iopamidol in plasma.

Caption: Logical relationship of components for accurate quantification.

References

Application Notes and Protocols for the Analysis of Iopamidol in Environmental Water Samples Using Iopamidol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures.[1] Due to its high water solubility and persistence, it is frequently detected in various environmental water bodies, including surface water, groundwater, and wastewater treatment plant effluents.[2][3] Monitoring the presence of Iopamidol in the environment is crucial to understand its fate, transport, and potential ecological impact. The formation of toxic disinfection by-products during water treatment processes is also a concern.[4]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and analyte loss during sample preparation.[5] The use of a stable isotope-labeled internal standard, such as Iopamidol-d3, which is chemically identical to the analyte, ensures the most reliable quantification.

These application notes provide a detailed protocol for the analysis of Iopamidol in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing this compound as an internal standard.

Analytical Method Performance

The use of a stable isotope-labeled internal standard like Iopamidol-d8 (a close analog to this compound) significantly improves the accuracy and precision of the analysis by compensating for matrix effects. The following tables summarize the quantitative data for the analysis of Iopamidol in various water matrices.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) |

| Iopamidol | Ultrapure Water | 0.7 - 21 | <10 |

| Iopamidol | Surface Water | - | 1 - 3 |

| Iopamidol | Groundwater | - | 1 - 3 |

| Iopamidol | Drinking Water | - | 1 - 3 |

| Iopamidol | Wastewater Effluent | - | 10 - 30 |

Table 2: Recovery Rates in Spiked Water Samples

| Analyte | Matrix | Spiking Level | Recovery (%) |

| Iopamidol | Drinking Water | Not Specified | 86 - 100 |

| Iopamidol | Groundwater | Not Specified | 85 - 103 |

| Iopamidol | WWTP Effluent | Not Specified | 84 - 105 |

| Iopamidol | Tap Water, Surface Water, WWTP Effluent | 200 ng/L | 75 - 125 |

Experimental Protocols

This section details the methodology for the quantification of Iopamidol in environmental water samples using this compound as an internal standard.

Materials and Reagents

-

Standards: Iopamidol and this compound (or a suitable deuterated analog like Iopamidol-d8) certified reference materials.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade).

-

SPE Cartridges: Oasis HLB or equivalent mixed-mode cation exchange cartridges.

-

Filters: 0.45 µm regenerated cellulose syringe filters.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iopamidol and this compound in methanol.

-

Working Standard Solutions (1 µg/mL): Prepare working standard solutions by diluting the stock solutions with a methanol/water mixture.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare the internal standard spiking solution by diluting the this compound working standard solution with methanol/water.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Iopamidol working standard solution into a blank water matrix to achieve a concentration range of 1 to 500 ng/L. Add the internal standard spiking solution to each calibration standard to a final concentration of 50 ng/L.

Sample Collection and Preparation

-

Collect water samples in clean, pre-rinsed glass bottles.

-

Store samples at 4°C and analyze as soon as possible.

-

Filter the water samples through a 0.45 µm regenerated cellulose syringe filter to remove particulate matter.

-

Spike a known volume of the filtered sample with the this compound internal standard solution to a final concentration of 50 ng/L.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Loading: Load the pre-spiked water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Iopamidol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Iopamidol | 777.9 | 558.9 | To be optimized |

| This compound | 780.9 | 561.9 | To be optimized |

Note: The exact m/z values for this compound may vary depending on the position and number of deuterium atoms. The provided values are hypothetical and should be confirmed based on the specific internal standard used.

Visualizations

The following diagrams illustrate the key processes involved in the analysis of Iopamidol in environmental water samples.

Caption: Experimental workflow for Iopamidol analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation of iopamidol during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Analysis of Iopamidol and Iopamidol-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of Iopamidol and its deuterated internal standard, Iopamidol-d3, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for high-throughput analysis in various matrices and is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Iopamidol formulations. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters required for accurate and precise analysis.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging procedures.[1] Accurate and reliable quantification of Iopamidol in biological and pharmaceutical samples is crucial for ensuring its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation of Iopamidol from its deuterated analog, ensuring baseline resolution and enabling precise quantification.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Iopamidol and this compound from biological matrices such as plasma.[2]

Materials:

-

Plasma samples

-

Iopamidol and this compound reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spike 100 µL of plasma sample with the internal standard (this compound) solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.[2]

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a reversed-phase UPLC column, providing excellent peak shape and resolution in a short analysis time.[3] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Instrumentation:

-

UPLC System: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 5 |

| 3.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 3 |

Data Presentation

The following tables summarize the quantitative data for the chromatographic separation and detection of Iopamidol and this compound.

Table 2: Chromatographic Performance

| Compound | Retention Time (min) |

| Iopamidol | 1.25 |

| This compound | 1.25 |

Table 3: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Iopamidol | 777.9 | 558.9 | 40 | 25 |

| This compound | 780.9 | 561.9 | 40 | 25 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chromatographic analysis of Iopamidol and this compound.

Caption: Experimental workflow for the LC-MS/MS analysis of Iopamidol.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and specific approach for the simultaneous quantification of Iopamidol and its deuterated internal standard, this compound. The streamlined sample preparation protocol and efficient chromatographic separation make this method ideal for high-throughput analysis in a variety of research and development settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a reliable tool for demanding quantitative applications.

References

Application Notes and Protocols for Iopamidol-d3 in Bioanalytical Assays

Introduction

In the realm of bioanalytical chemistry, the precision and reliability of quantitative assays are paramount for accurate pharmacokinetic, toxicokinetic, and clinical studies.[1] The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the accuracy and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] This document provides detailed application notes and protocols for the utilization of Iopamidol-d3 as an internal standard in the bioanalysis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent.[3] The protocols outlined are intended for researchers, scientists, and professionals involved in drug development and clinical research.

Iopamidol is extensively used in medical imaging, and its quantification in biological matrices is crucial for environmental and pharmaceutical analysis.[3] The inclusion of this compound, a deuterated analog of Iopamidol, compensates for variability during sample preparation and analysis, thereby improving the overall accuracy of the method.[2]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry. This compound is chemically identical to Iopamidol, but with a higher mass due to the deuterium atoms. It is added at a known concentration to the samples at the beginning of the sample preparation process. During extraction, chromatography, and ionization, any loss or variation experienced by the analyte (Iopamidol) will be mirrored by the internal standard (this compound). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Iopamidol-d3 Internal Standard

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in LC-MS/MS analysis using Iopamidol-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, serum, or urine, the most significant contributors to matrix effects are endogenous components like phospholipids, salts, proteins, and metabolites.[2] Co-administered drugs and their metabolites can also interfere with the ionization of the target analyte.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A3: A SIL-IS, such as this compound (or other deuterated forms like Iopamidol-d8), is considered the gold standard for quantitative bioanalysis. Because it is nearly chemically and physically identical to the analyte (Iopamidol), it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate normalization of the analyte signal, thereby correcting for matrix effects and variability in sample preparation.

Q4: How can I determine if my Iopamidol analysis is affected by matrix effects?

A4: The presence and extent of matrix effects can be assessed using the post-extraction spike method. This involves comparing the peak area of Iopamidol in a neat solution to the peak area of Iopamidol spiked into an extracted blank matrix sample at the same concentration. A significant difference in the signal indicates that matrix effects are present.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| High variability in Iopamidol quantification between samples. | Inconsistent matrix effects across different sample lots. | Utilize this compound as an internal standard to normalize the response. The ratio of the analyte to the internal standard signal should remain consistent even with varying matrix effects. |

| Low Iopamidol signal intensity (Ion Suppression). | Co-elution of Iopamidol with matrix components, particularly phospholipids in plasma samples. | 1. Optimize Chromatographic Separation: Modify the gradient, flow rate, or column chemistry to separate Iopamidol from interfering components. 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to LC-MS/MS analysis. |

| Inconsistent this compound internal standard response. | - Pipetting errors during the addition of the internal standard. - Degradation of the internal standard. - Extreme matrix effects affecting even the internal standard. | 1. Ensure Accurate Pipetting: Calibrate pipettes and ensure consistent addition of the internal standard to all samples, calibrators, and quality controls. 2. Check Stability: Verify the stability of this compound in the stock and working solutions and under the sample processing and storage conditions. 3. Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby lessening their impact on ionization. |

| Poor peak shape for Iopamidol and/or this compound. | - Column contamination or degradation. - Inappropriate mobile phase composition. | 1. Column Maintenance: Use a guard column and flush the analytical column with a strong solvent regularly. If the problem persists, replace the column. 2. Mobile Phase Optimization: Adjust the mobile phase pH or organic content to improve peak shape. |

Experimental Protocols

Protocol 1: Quantitative Analysis of Iopamidol in Human Plasma using Iopamidol-d8 Internal Standard

This protocol is based on a validated LC-MS/MS method for the determination of Iopamidol. While this compound is specified by the user, this protocol utilizes Iopamidol-d8, a chemically similar deuterated internal standard. The principles and procedures are directly applicable to this compound.

1. Preparation of Standards and Solutions

-

Iopamidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol reference standard in methanol.

-

Iopamidol-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Iopamidol-d8 in methanol.

-

Working Standard Solutions: Serially dilute the Iopamidol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the Iopamidol-d8 stock solution with the initial mobile phase.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 10 µL of the 100 ng/mL IS working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized. For Iopamidol, a potential transition is m/z 778.0 -> 615.1. The transition for this compound would be approximately m/z 781.0 -> 618.1. For Iopamidol-d8, it would be approximately m/z 786.0 -> 623.1. |

Note: The specific MRM transitions for Iopamidol and this compound should be determined by infusing the pure standards into the mass spectrometer.

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike Iopamidol and this compound into the initial mobile phase at a known concentration (e.g., mid-QC level).

-

Set B (Post-Extraction Spike): Extract blank plasma (without the analyte or IS) using the protein precipitation protocol described above. Spike Iopamidol and this compound into the final reconstituted extract at the same concentration as Set A.

-

Set C (Pre-Extraction Spike): Spike Iopamidol and this compound into blank plasma before the protein precipitation step.

-

-

Analyze all three sets of samples by LC-MS/MS.

-

Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100 A value less than 85% indicates significant ion suppression, while a value greater than 115% suggests significant ion enhancement.

-

Calculate the Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100

-

Calculate the Process Efficiency (%PE): %PE = (Peak Area in Set C / Peak Area in Set A) * 100

Visualizations

Caption: Experimental workflow for Iopamidol quantification.

Caption: Troubleshooting logic for matrix effects.

References

Preventing Iopamidol-d3 degradation during sample storage

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper storage and handling of Iopamidol-d3 samples to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound is susceptible to degradation under several conditions. The main factors to consider are:

-

pH: Iopamidol is more susceptible to hydrolysis under alkaline conditions compared to acidic or neutral conditions.

-

Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis and thermal decomposition.

-

Light: Exposure to light, especially UV light, can induce photolytic degradation, primarily through deiodination and hydroxylation.

-

Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of its side chains.

Q2: What are the recommended storage conditions for this compound samples?

A2: To minimize degradation, this compound samples should be stored under the following conditions:

-

Temperature: Store samples at controlled room temperature (20-25°C, 68-77°F) or refrigerated (2-8°C). For long-term storage, freezing (-20°C or lower) is recommended, although the stability of this compound at these temperatures should be validated for your specific matrix.

-

Light: Protect samples from light by using amber vials or by storing them in the dark.

-

pH: Maintain the sample pH in a neutral to slightly acidic range (pH 6.5-7.5) if possible, as alkaline conditions can promote hydrolysis.

-

Inert Atmosphere: For sensitive samples or long-term storage, consider purging the sample vials with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q3: How can I detect this compound degradation in my samples?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. An effective HPLC method should be able to separate the intact this compound from its potential degradation products, such as Desdiiodo Iopamidol. LC-MS/MS can also be used for more sensitive and specific detection.

Q4: What are the common degradation products of this compound?

A4: The primary degradation pathways lead to the formation of several products, including:

-

Hydrolysis products: Formed from the cleavage of the amide bonds in the side chains.

-

Deiodination products: Result from the removal of one or more iodine atoms from the benzene ring, with Desdiiodo Iopamidol being a key related substance.

-

Oxidation products: Generated from the modification of the side chains.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of this compound peak area in chromatogram | Degradation of the analyte. | Review storage conditions (temperature, light exposure, pH). Ensure samples are protected from light and stored at the appropriate temperature. Check the pH of the sample matrix. |

| Appearance of new, unidentified peaks in chromatogram | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products. Use a mass spectrometer detector (LC-MS) for positive identification. |

| Sample discoloration (yellowing) | Potential degradation. | Visually inspect samples before analysis. Discolored solutions may indicate degradation and should be investigated. |

| Precipitation or crystallization in the sample | Poor solubility or temperature effects. | Ensure the storage temperature is appropriate. If samples are frozen, ensure they are completely thawed and vortexed before analysis. Warming the solution to body temperature (37°C) can help dissolve crystals. |

Quantitative Data Summary

The following table summarizes the degradation of Iopamidol under various stress conditions, based on forced degradation studies. This data helps to understand the relative stability of the molecule under different potential storage and handling scenarios.

| Stress Condition | Reagent/Condition | Duration | Temperature | Observations |

| Acidic Hydrolysis | 1N HCl | 48 hours | 80°C | Susceptible to degradation. |

| Alkaline Hydrolysis | 1N NaOH | 24 hours | 80°C | More rapid degradation compared to acidic conditions. |

| Oxidative Degradation | 30% H₂O₂ | 48 hours | Room Temperature | Susceptible to degradation. |

| Thermal Degradation | Solid State | 72 hours | 105°C | Relatively stable in the absence of other reagents. |

| Photolytic Degradation | UV light (254 nm) | 24 hours | N/A | Susceptible to degradation, primarily deiodination. |

Experimental Protocols

Forced Degradation of Iopamidol

This protocol is used to intentionally degrade the drug substance to understand its degradation pathways and to develop a stability-indicating analytical method.

-

Acid Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N HCl. Reflux the solution at 80°C for 48 hours.

-

Base Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N NaOH. Reflux the solution at 80°C for 24 hours.

-

Oxidative Degradation: Dissolve 100 mg of Iopamidol in 10 mL of 30% H₂O₂. Store the solution at room temperature for 48 hours.

-

Thermal Degradation: Place 100 mg of Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.

Troubleshooting poor peak shape of Iopamidol-d3 in HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Iopamidol-d3, with a specific focus on resolving poor peak shape.

Troubleshooting Guides

Question: What are the common causes of poor peak shape (tailing or fronting) in the HPLC analysis of this compound?

Poor peak shape in the HPLC analysis of this compound is a frequent issue that can compromise the accuracy and resolution of the method.[1][2] The primary causes can be categorized into column-related issues, mobile phase effects, sample-related problems, and instrumental factors. A systematic approach is crucial for efficient problem resolution.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: My this compound peak is showing significant tailing. What should I investigate first?

Peak tailing for polar compounds like this compound is often caused by secondary interactions with the stationary phase.[1][3] Here’s a step-by-step approach to troubleshoot:

-

Column Health: The column is a primary suspect. Over time, the stationary phase can degrade, exposing active silanol groups that can interact strongly with polar analytes, leading to tailing.[1] Consider flushing the column with a strong solvent or, if the column is old or has been subjected to harsh conditions, replacing it may be necessary. Using a high-purity, end-capped C18 column is advisable to minimize these secondary interactions.

-

Mobile Phase pH: The pH of the mobile phase is a critical parameter. For silica-based columns, residual silanol groups can be ionized depending on the pH, increasing their interaction with polar molecules. Operating at a lower pH can help to suppress the ionization of these silanol groups, thereby reducing peak tailing.

-

Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in a characteristic "shark-fin" or right-triangular peak shape. To verify this, dilute your sample and inject it again. If the peak shape improves, sample overload was the likely cause.

Q2: Could the solvent I dissolve my sample in be causing peak tailing?

Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% organic solvent when the mobile phase is highly aqueous), it can lead to peak distortion, including tailing. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent to ensure compatibility with the chromatographic system.

Peak Fronting

Q3: My this compound peak is fronting. What are the likely causes?